2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is a heterocyclic compound with the molecular formula CHClNO and a molecular weight of 211.61 g/mol. This compound is part of the imidazo[1,2-b]pyridazine family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. Its structure features a chloro group attached to an imidazo[1,2-b]pyridazine ring, making it a subject of interest for various scientific investigations, particularly in the fields of chemistry and biology.
The compound is classified as a heterocyclic organic compound and is often synthesized for research purposes. It can be sourced from chemical suppliers that specialize in heterocyclic compounds. Its classification falls under both medicinal chemistry and organic synthesis due to its potential therapeutic applications and chemical reactivity.
The synthesis of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid typically involves cyclization reactions using appropriate precursors. A common synthetic route includes the reaction of 6-chloro-2-aminopyridazine with glyoxylic acid or similar derivatives. This reaction is usually conducted under reflux conditions in the presence of a catalyst to promote the formation of the desired imidazo[1,2-b]pyridazine structure.
The molecular structure of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid consists of:
This compound can participate in several chemical reactions:
The mechanism of action for 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid primarily involves its interaction with biological targets such as enzymes and proteins. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), which plays a crucial role in inflammatory responses.
Research indicates that by inhibiting TNF-α production, this compound can also reduce the expression of other pro-inflammatory cytokines like interleukin-1 beta (IL-1β) and interleukin-6 (IL-6), suggesting its potential therapeutic role in treating inflammatory diseases.
The physical properties include:
Chemical properties involve reactivity patterns typical of heterocyclic compounds, including susceptibility to nucleophilic attack at the chloro position and potential for forming various derivatives through substitution reactions.
2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid has several notable applications:
The synthesis of the imidazo[1,2-b]pyridazine core relies on two principal cyclization approaches: halogenated ketone cyclocondensation and catalytic dimethylformamide dimethyl acetal (DMF-DMA)-mediated ring closure. Traditional methods involve reacting 3-amino-6-chloropyridazine with α-halo ketones under reflux conditions in polar aprotic solvents (e.g., DMF, acetonitrile), yielding the bicyclic scaffold in moderate yields (50–65%) [8]. This method, however, faces limitations in regioselectivity and scalability due to byproduct formation.
A significant advancement employs DMF-DMA as a cyclization catalyst, enabling the synthesis of N,N-dimethyl-N′-3-(6-chloropyridazinyl)formamidine as a key intermediate. Subsequent reaction with bromoacetonitrile in alkali media achieves ring closure with >85% purity and reduced reaction times (2–4 hours) [3]. This method eliminates the need for halogenated precursors and enhances atom economy by minimizing salt waste.
Table 1: Comparison of Cyclization Methods
Method | Reagents | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Halogenated Ketone | 3-Amino-6-chloropyridazine; α-bromoketones | 50–65 | 8–12 hours | Simple reagents |
DMF-DMA Catalysis | DMF-DMA; bromoacetonitrile | 80–85 | 2–4 hours | Higher regioselectivity |
Chlorine functionalization at the C6 position is achieved via direct chlorination of pyridazine precursors or post-cyclization halogenation. The former strategy uses 3,6-dichloropyridazine as a starting material, where selective amination at C3 preserves the C6 chlorine for downstream coupling [8]. Alternatively, electrophilic chlorination of imidazo[1,2-b]pyridazine derivatives with N-chlorosuccinimide (NCS) in acetic acid solvent introduces chlorine at C6 with >90% regioselectivity [5].
Functionalization of the chloro-substituent enables cross-coupling reactions. For example, Pd-catalyzed Suzuki–Miyaura coupling replaces chlorine with aryl/heteroaryl groups, expanding access to derivatives like 6-arylimidazo[1,2-b]pyridazines. This is critical for structure–activity relationship (SAR) studies in drug discovery [7]. Additionally, the chlorine serves as a directing group for ortho-lithiation, facilitating C–H bond activation for carboxylation or alkylation [5].
Incorporation of the acetic acid moiety employs nucleophilic substitution or transition-metal-catalyzed C–C coupling. The most efficient route involves reacting 6-chloroimidazo[1,2-b]pyridazine with ethyl bromoacetate under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃), followed by alkaline hydrolysis. This yields 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid with >95% HPLC purity [2] .
Recent advances utilize microwave-assisted carboxylation, where 6-chloroimidazo[1,2-b]pyridazine-2-boronic acid reacts with iodoacetate under Pd(PPh₃)₄ catalysis. This method reduces reaction times from 12 hours to 30 minutes and achieves near-quantitative yields [5]. The acetic acid side chain’s acidity (predicted pKₐ = 3.8) enhances water solubility, enabling purification via aqueous crystallization [5].
Table 2: Physicochemical Properties of Key Derivatives
Compound | Molecular Formula | SMILES String | Water Solubility (mg/mL) |
---|---|---|---|
2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid | C₈H₆ClN₃O₂ | C1=CC2=NC(=CN2C=C1Cl)CC(=O)O | 12.8 |
Ethyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | C₁₀H₁₀ClN₃O₂ | CCOC(=O)Cc1nc2nccc(Cl)c2n1 | 4.2 |
Industrial production leverages continuous flow reactors to overcome exothermicity and impurity issues in batch processes. Key stages optimized for flow systems include:
Flow protocols reduce solvent consumption by 40% and cut processing time from 5 days to 24 hours, making them ideal for GMP-compliant manufacturing [3] .
Table 3: Industrially Relevant Compounds and Applications
Compound Name | CAS Number | Primary Application | Synthetic Role |
---|---|---|---|
Ethyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | 64067-98-7 | Pharmaceutical intermediate | Carboxylate precursor |
6-Chloroimidazo[1,2-b]pyridazine | 1194-99-6 | JAK inhibitor intermediate | Core scaffold for functionalization |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4